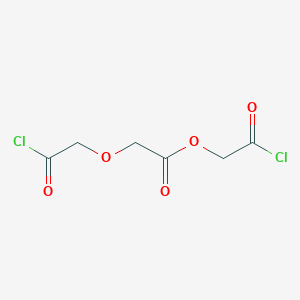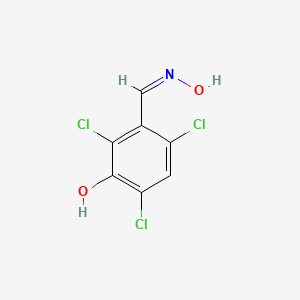
3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic side-chains . This compound is notable for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to a benzaldehyde oxime core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime typically involves the reaction of 3-Hydroxy-2,4,6-trichlorobenzaldehyde with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group . The general reaction can be represented as: [ \text{3-Hydroxy-2,4,6-trichlorobenzaldehyde} + \text{NH}_2\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pH, and concentration of reactants.
Types of Reactions:
Oxidation: The oxime group can undergo oxidation to form nitriles or other oxidized products.
Reduction: Reduction of the oxime can yield amines.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime involves its interaction with molecular targets through its oxime and hydroxyl groups. These functional groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,3,6-Trichlorobenzaldehyde
- 2,4,6-Trichlorobenzaldehyde
- 3-Hydroxybenzaldehyde oxime
Comparison: 3-Hydroxy-2,4,6-trichlorobenzaldehyde oxime is unique due to the presence of both hydroxyl and oxime groups along with three chlorine atoms. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
73664-58-1 |
|---|---|
Molekularformel |
C7H4Cl3NO2 |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
2,4,6-trichloro-3-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H4Cl3NO2/c8-4-1-5(9)7(12)6(10)3(4)2-11-13/h1-2,12-13H/b11-2- |
InChI-Schlüssel |
TXBZBPJIMRFZRK-FUQNDXKWSA-N |
Isomerische SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)/C=N\O)Cl |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)C=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
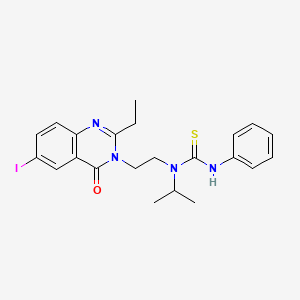
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
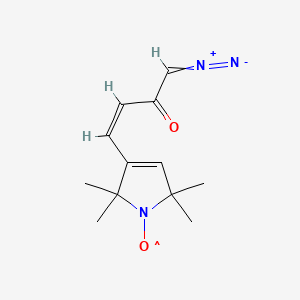
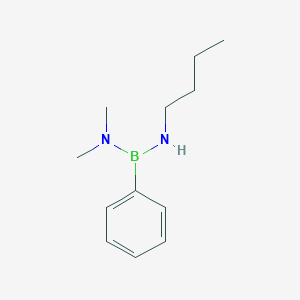
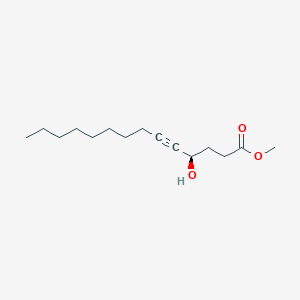
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)


![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)

